molecular formula C12H17N B3261441 3-(3-Methylphenyl)piperidine CAS No. 343856-70-2

3-(3-Methylphenyl)piperidine

Cat. No.: B3261441
CAS No.: 343856-70-2
M. Wt: 175.27 g/mol
InChI Key: OHFNOQQJKQDEOT-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The compound this compound is characterized by a piperidine ring substituted with a 3-methylphenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic ring of the 3-methylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-Methylphenyl)piperidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)piperidine
  • 3-(3-Methoxy-benzyl)piperidine
  • 4-(3-Fluorophenoxy)piperidine
  • 1-(Piperidin-4-ylcarbonyl)piperidine

Uniqueness

3-(3-Methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFNOQQJKQDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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